N-(2-propyltetrazol-5-yl)-1,3-benzodioxole-5-carboxamide
Overview
Description
N-(2-propyltetrazol-5-yl)-1,3-benzodioxole-5-carboxamide is a heterocyclic compound that contains a tetrazole ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc bromide . The benzodioxole moiety can be introduced through a nucleophilic substitution reaction involving a suitable benzodioxole precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-propyltetrazol-5-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzodioxole moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield different tetrazole derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole moiety .
Scientific Research Applications
N-(2-propyltetrazol-5-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-propyltetrazol-5-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acid groups, allowing the compound to bind to active sites on enzymes or receptors and modulate their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-(2-propyl-2H-tetrazol-5-yl)benzamide: Shares the tetrazole ring but lacks the benzodioxole moiety.
2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide: Contains a tetrazole ring and a different aromatic moiety.
Uniqueness
N-(2-propyltetrazol-5-yl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the tetrazole ring and the benzodioxole moiety.
Properties
IUPAC Name |
N-(2-propyltetrazol-5-yl)-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-2-5-17-15-12(14-16-17)13-11(18)8-3-4-9-10(6-8)20-7-19-9/h3-4,6H,2,5,7H2,1H3,(H,13,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJRJWBRTDACII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323442 | |
Record name | N-(2-propyltetrazol-5-yl)-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667318 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
847677-73-0 | |
Record name | N-(2-propyltetrazol-5-yl)-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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